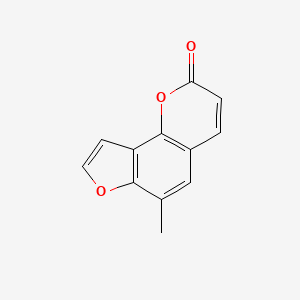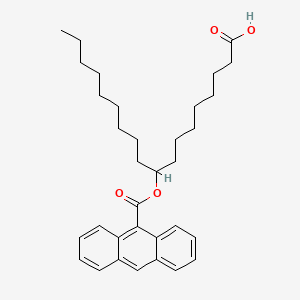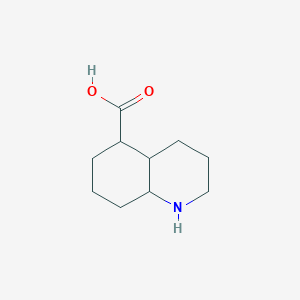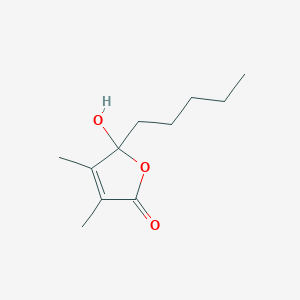
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- is a natural product found in Litsea verticillata, Gaeumannomyces, and other organisms with data available.
Applications De Recherche Scientifique
Formation and Function in Food
2(5H)-Furanones, including variants like 5-hydroxy-3,4-dimethyl-5-pentyl-, are found in a range of cooked foodstuffs and are important for their flavor properties. They are primarily formed through Maillard reactions between sugars and amino acids during heating. These compounds contribute to the flavors of various fruits like strawberries, raspberries, pineapples, and tomatoes. Their biosynthetic routes, however, remain unknown. Certain 3-hydroxy-2(5H)-furanones contribute to meaty and spicy/nutty flavors in foods (Slaughter, 2007).
Antioxidant and Anti-carcinogenic Properties
Some furanones found in foods exhibit mutagenic properties to bacteria and can cause DNA damage in lab tests. However, they also act as effective anti-carcinogenic agents in animal diets treated with cancer-inducing compounds. Notably, two of the food-derived furanones have antioxidant activity comparable to ascorbic acid (Slaughter, 1999).
Role in Flavor and Fragrance Industry
4-Hydroxy-2,5-dimethyl-3(2H)-furanone and its derivatives are key flavor compounds in many fruits and are highly valued in the food industry for their attractive sensory properties. These compounds are synthesized through enzymatic steps in fruits, and also as a product of the Maillard reaction. Advances in understanding their biosynthetic pathways have implications for the food and fragrance industries (Schwab, 2013).
Signal Molecules in Inter-organism Systems
Certain furanones act as signal molecules in various systems. For example, 5-methyl-4-hydroxy-3(2H)-furanone serves as a pheromone in cockroaches, and a 2,5-dimethyl derivative deters fungal growth on strawberries. Brominated furanones produced by red seaweed prevent bacterial colonization by interfering with bacterial signaling (Slaughter, 1999).
Other Applications
- The study of 2(5H)-furanone in various reactions, like the Vilsmeier-Haak reaction, has led to the synthesis of β-substituted furans and insights into the molecular structures of related compounds. This has potential applications in organic synthesis and the chemistry of biologically active compounds (Krapivin et al., 1999).
- Research into 5-hydroxy-2(5H)-furanone derivatives has led to the development of biomedical products, using dye-sensitized photooxygenation methods to obtain γ-butenolide derivatives (He Xun, 2012).
- Amino acid derivatives of 5-alkoxy-3,4-dihalo-2(5H)-furanones have been synthesized for potential use as linkers in drug development. Preliminary bioactivity investigations indicate these derivatives could be used for linking bioactive moieties in drug design (Shi-He Luo et al., 2019).
Propriétés
Numéro CAS |
6067-11-4 |
|---|---|
Nom du produit |
2(5H)-Furanone, 5-hydroxy-3,4-dimethyl-5-pentyl- |
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
5-hydroxy-3,4-dimethyl-5-pentylfuran-2-one |
InChI |
InChI=1S/C11H18O3/c1-4-5-6-7-11(13)9(3)8(2)10(12)14-11/h13H,4-7H2,1-3H3 |
Clé InChI |
VJZWZDQDXPADSE-UHFFFAOYSA-N |
SMILES |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
SMILES canonique |
CCCCCC1(C(=C(C(=O)O1)C)C)O |
Autres numéros CAS |
6067-11-4 |
Synonymes |
hydroxydihydrobovolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



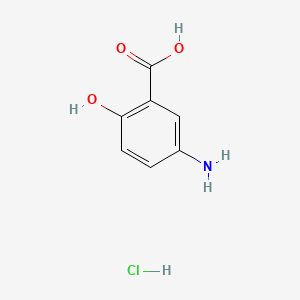
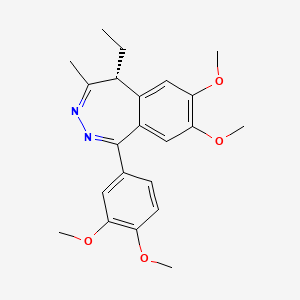
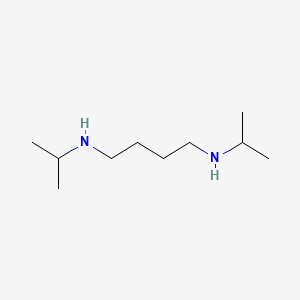
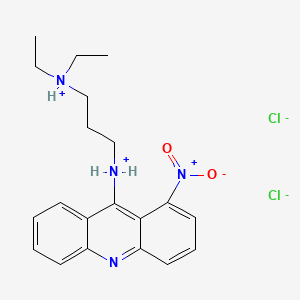
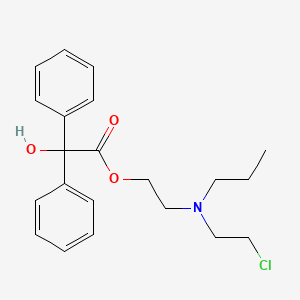
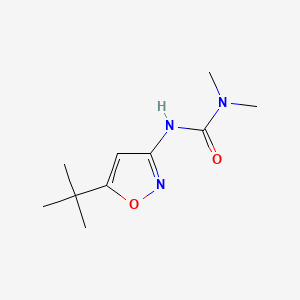
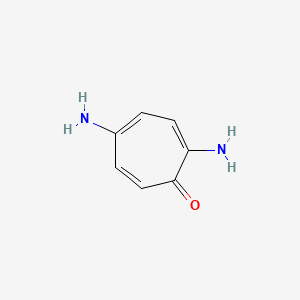
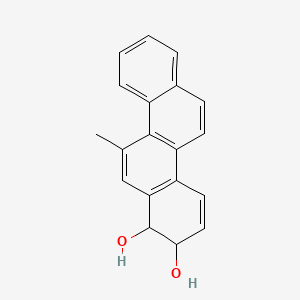
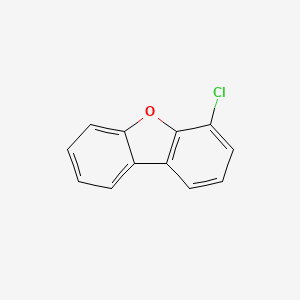
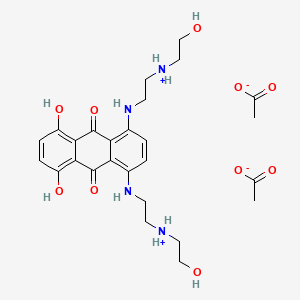
![benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate](/img/no-structure.png)
